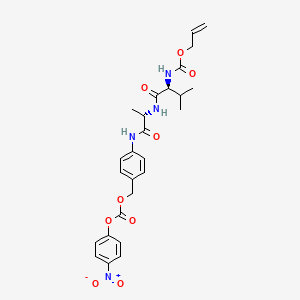
Alloc-Val-Ala-PAB-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alloc-Val-Ala-PAB-PNP is a peptide linker with a terminal 4-Nitrophenol group and an Alloc protecting group. This compound is primarily used in the design of antibody-drug conjugates (ADC), where it acts as a cleavable linker . The peptide chain can be cleaved under specific conditions, making it a valuable tool in drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alloc-Val-Ala-PAB-PNP is synthesized through a series of peptide coupling reactions. The Alloc group is stable to treatment with piperidine and trifluoroacetic acid (TFA), but can be removed under neutral conditions with catalytic amounts of tetrakis(triphenylphosphine)palladium(0) in the presence of phenylsilane . The carboxylate ester derivatives of 4-nitrophenol serve as activated components for the construction of amide moieties .
Industrial Production Methods: The industrial production of this compound involves large-scale peptide synthesis techniques. The process typically includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Alloc-Val-Ala-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The peptide chain can be cleaved by specific enzymes or chemical conditions.
Substitution Reactions: The Alloc group can be substituted under mild conditions using palladium-catalyzed allyl transfer.
Common Reagents and Conditions:
Cleavage: Catalytic amounts of tetrakis(triphenylphosphine)palladium(0) and phenylsilane.
Substitution: Piperidine and trifluoroacetic acid (TFA).
Major Products:
Cleavage Products: The cleaved peptide fragments can be used in further biochemical applications.
Substitution Products: The substituted products can be used in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Alloc-Val-Ala-PAB-PNP has a wide range of applications in scientific research, including:
Chemistry: Used as a cleavable linker in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Integral in the design of antibody-drug conjugates (ADC) for targeted cancer therapy
Industry: Utilized in the production of specialized drug delivery systems.
Mécanisme D'action
Alloc-Val-Ala-PAB-PNP exerts its effects through the cleavage of its peptide chain under specific conditions. The Alloc group provides stability and can be removed under neutral conditions, allowing for controlled release of the attached drug . The 4-Nitrophenol group serves as a detectable marker, facilitating the study of the compound’s interactions and effects .
Comparaison Avec Des Composés Similaires
Alloc-Val-Ala-PAB-PNP is unique due to its combination of an Alloc protecting group and a 4-Nitrophenol terminal group. Similar compounds include:
Alloc-Val-Ala-PAB: A peptide cleavable linker used in ADC synthesis.
Alloc-Val-Ala-PAB-OH: Another variant used in peptide synthesis.
This compound stands out due to its specific cleavage conditions and the presence of the 4-Nitrophenol group, which allows for easy detection and quantification .
Propriétés
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O9/c1-5-14-37-25(33)29-22(16(2)3)24(32)27-17(4)23(31)28-19-8-6-18(7-9-19)15-38-26(34)39-21-12-10-20(11-13-21)30(35)36/h5-13,16-17,22H,1,14-15H2,2-4H3,(H,27,32)(H,28,31)(H,29,33)/t17-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGXVVQUDVGISV-JTSKRJEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate](/img/structure/B8114011.png)
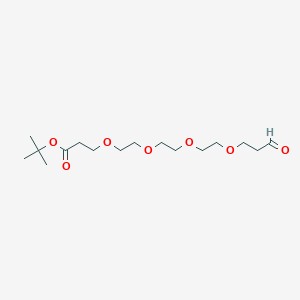
![6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate](/img/structure/B8114033.png)
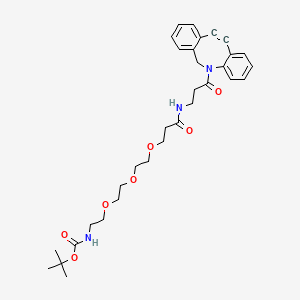
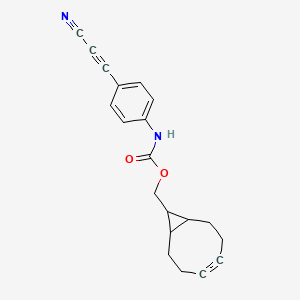
![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)
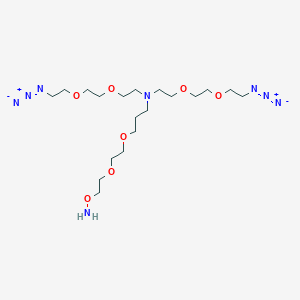
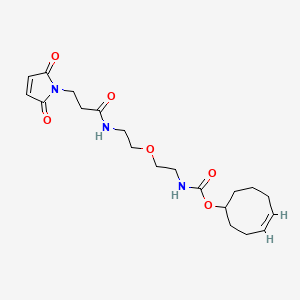
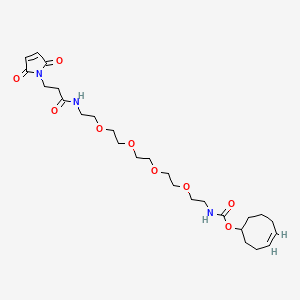
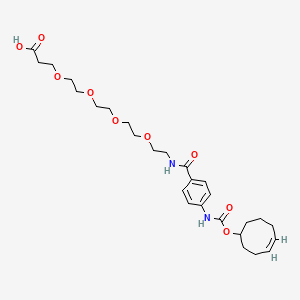
![1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione](/img/structure/B8114082.png)
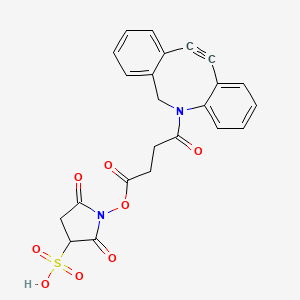
![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114094.png)
![(2S)-5-(carbamoylamino)-2-[[(2R)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114100.png)
